
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone
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Overview
Description
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine and furan intermediates, followed by their coupling with the pyrrolidine ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their range of applications.
Mechanism of Action
The mechanism of action of (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share structural similarities with (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone.
Pyrazine derivatives: Compounds like pyrazinamide, which contain a pyrazine ring, are also similar in structure and may exhibit comparable biological activities.
Furan derivatives: Compounds with a furan ring, such as furfural, share structural features with this compound.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. This combination allows for diverse interactions with molecular targets and the potential for a wide range of applications in various fields.
Biological Activity
The compound (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C15H18N4O3, with a molecular weight of 318.4 g/mol. The structure features a pyrrolidine ring, a furan moiety, and a dimethylaminopyrazine derivative, which collectively contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C15H18N4O3 |
Molecular Weight | 318.4 g/mol |
Structural Features | Pyrrolidine, Furan, Dimethylaminopyrazine |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrazine Ring : Synthesized through condensation reactions.
- Introduction of the Dimethylamino Group : Achieved via nucleophilic substitution.
- Synthesis of the Pyrrolidine Ring : Coupled with the pyrazine ring through ether linkage.
- Formation of the Furan Moiety : This involves cyclization reactions that integrate the furan structure into the final compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing pyrazine and furan rings have been shown to possess potent activity against various bacterial strains.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Specific Enzymes : The compound may act as an inhibitor for certain kinases involved in cell signaling pathways.
- Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication in cancer cells.
- Modulation of Protein Activity : It may influence the activity of proteins involved in cellular metabolism and growth.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to this compound:
- Antitubercular Activity : A study synthesized derivatives based on this compound and tested them against Mycobacterium tuberculosis, showing promising antitubercular activity with IC50 values comparable to standard treatments.
- Cytotoxicity Assessment : The most active derivatives were evaluated for cytotoxicity against human embryonic kidney cells (HEK293), revealing acceptable safety profiles while maintaining efficacy against targeted pathogens.
- Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed favorable absorption characteristics, suggesting potential for oral bioavailability .
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-18(2)13-8-16-9-14(17-13)22-11-5-6-19(10-11)15(20)12-4-3-7-21-12/h3-4,7-9,11H,5-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANMMLAXYHGWIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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